molecular formula C11H19NO5 B13899149 N-Boc-(2R,5R)-5-methylmorpholine-2-carboxylic acid

N-Boc-(2R,5R)-5-methylmorpholine-2-carboxylic acid

Cat. No.: B13899149
M. Wt: 245.27 g/mol
InChI Key: MTVXSGMUDRWQHZ-HTQZYQBOSA-N
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Description

N-Boc-(2R,5R)-5-methylmorpholine-2-carboxylic acid is a chiral compound widely used in organic synthesis. The compound features a morpholine ring with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This compound is particularly valuable in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(2R,5R)-5-methylmorpholine-2-carboxylic acid typically involves the protection of the morpholine nitrogen with a Boc group. One common method is to react (2R,5R)-5-methylmorpholine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Boc-(2R,5R)-5-methylmorpholine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while reduction can produce the free amine.

Scientific Research Applications

N-Boc-(2R,5R)-5-methylmorpholine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the synthesis of peptides and proteins, serving as a protected amino acid derivative.

    Medicine: It is used in the development of new drugs and therapeutic agents, particularly in the field of peptide-based therapeutics.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of N-Boc-(2R,5R)-5-methylmorpholine-2-carboxylic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group under acidic conditions, the free amine is released, allowing for further functionalization and incorporation into larger molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-(2R)-Hydroxymethyl-(5R)-methylmorpholine
  • N-Boc-2-methyl-2-methylmorpholine-2-carboxylate
  • (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine

Uniqueness

N-Boc-(2R,5R)-5-methylmorpholine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the Boc protecting group. This combination provides both stability and reactivity, making it a valuable intermediate in organic synthesis. Its chiral nature allows for the synthesis of enantiomerically pure compounds, which is crucial in the development of pharmaceuticals and other biologically active molecules .

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

(2R,5R)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid

InChI

InChI=1S/C11H19NO5/c1-7-6-16-8(9(13)14)5-12(7)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1

InChI Key

MTVXSGMUDRWQHZ-HTQZYQBOSA-N

Isomeric SMILES

C[C@@H]1CO[C@H](CN1C(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC1COC(CN1C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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